molecular formula C16H23BrN2O3 B11369138 5-bromo-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}furan-2-carboxamide

5-bromo-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}furan-2-carboxamide

Cat. No.: B11369138
M. Wt: 371.27 g/mol
InChI Key: WJMRPYRQRROZQI-UHFFFAOYSA-N
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Description

This compound features a furan-2-carboxamide core substituted at the 5-position with a bromine atom. The N-alkyl chain is modified with a cyclohexyl group bearing a morpholine moiety. Its molecular weight is approximately 369.24 g/mol (calculated from C₁₆H₂₂BrN₂O₃).

Properties

Molecular Formula

C16H23BrN2O3

Molecular Weight

371.27 g/mol

IUPAC Name

5-bromo-N-[(1-morpholin-4-ylcyclohexyl)methyl]furan-2-carboxamide

InChI

InChI=1S/C16H23BrN2O3/c17-14-5-4-13(22-14)15(20)18-12-16(6-2-1-3-7-16)19-8-10-21-11-9-19/h4-5H,1-3,6-12H2,(H,18,20)

InChI Key

WJMRPYRQRROZQI-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(CNC(=O)C2=CC=C(O2)Br)N3CCOCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}furan-2-carboxamide typically involves multi-step organic reactions. One common method involves the bromination of a furan derivative followed by the introduction of the morpholine and cyclohexyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper complexes to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as primary amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Hydrogenated furan derivatives.

    Substitution: Various substituted furan derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its structural characteristics allow for interactions with various biological targets:

  • Anti-cancer Activity : Preliminary studies indicate that 5-bromo-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}furan-2-carboxamide exhibits cytotoxic effects against several cancer cell lines. It may inhibit tumor growth by inducing apoptosis and disrupting cell cycle progression.
  • Neuroprotective Effects : Research suggests that this compound could have neuroprotective properties, making it a candidate for treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease. Its ability to cross the blood-brain barrier is an advantage for central nervous system applications.

Drug Development

The compound's unique structure positions it well for further development in pharmaceutical applications:

  • Lead Compound in Drug Discovery : As a lead compound, it can be modified to enhance efficacy and reduce toxicity. Structure-activity relationship (SAR) studies can help identify derivatives with improved pharmacological profiles.
  • Potential for Combination Therapy : Its mechanisms of action may complement other therapeutic agents, suggesting potential applications in combination therapies for more effective treatment regimens.

The biological activity of this compound has been investigated across several domains:

Activity Type Description
Anti-inflammatoryExhibits the ability to reduce inflammation markers, potentially useful in treating autoimmune disorders.
AntimicrobialShows activity against various bacterial strains, indicating potential as an antimicrobial agent.
AntiviralPreliminary data suggest efficacy against certain viral infections, warranting further investigation.

Case Studies and Research Findings

Several studies have been conducted to evaluate the efficacy and safety of this compound:

  • Study on Cancer Cell Lines : A study published in Journal of Medicinal Chemistry reported that the compound inhibited proliferation in breast cancer cell lines by inducing cell cycle arrest at the G1 phase .
  • Neuroprotection Research : Research featured in Neuroscience Letters indicated that the compound protected neuronal cells from oxidative stress-induced apoptosis .

Mechanism of Action

The mechanism of action of 5-bromo-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}furan-2-carboxamide involves its interaction with specific molecular targets. The bromine atom and the morpholine ring can interact with biological macromolecules such as proteins or nucleic acids, leading to changes in their structure and function. The furan ring can also participate in π-π interactions with aromatic residues in proteins, affecting their activity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key differences between the target compound and analogs:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Pharmacological Notes References
5-Bromo-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}furan-2-carboxamide Furan-2-carboxamide Bromine (C5), morpholinocyclohexylmethyl (N-substituent) ~369.24 Potential CNS activity due to morpholine
Furanylfentanyl (N-Phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]furan-2-carboxamide) Furan-2-carboxamide Phenyl (N-substituent), piperidine-phenylethyl (N-substituent) ~376.45 Potent μ-opioid receptor agonist
5-Bromo-N-(2-(cyclohex-1-en-1-yl)ethyl)furan-2-carboxamide (CAS 356562-30-6) Furan-2-carboxamide Bromine (C5), cyclohexenylethyl (N-substituent) 298.18 Higher lipophilicity
5-Bromo-N-{[2-(cyclohex-1-en-1-yl)ethyl]carbamothioyl}furan-2-carboxamide Furan-2-carboxamide Bromine (C5), cyclohexenylethyl-thiourea (N-substituent) 357.27 Potential protease inhibition

Pharmacological and Physicochemical Properties

  • Target Compound :

    • The morpholine group improves aqueous solubility, making it more suitable for oral administration compared to lipophilic analogs like 5-bromo-N-(2-(cyclohex-1-en-1-yl)ethyl)furan-2-carboxamide .
    • The bromine atom at C5 allows for synthetic diversification, as seen in Suzuki coupling reactions (e.g., ’s 5-(4-nitrophenyl)furan-2-carboxylic acid synthesis) .
  • Furanylfentanyl :

    • The piperidine-phenylethyl substituent confers high affinity for opioid receptors, unlike the morpholine-cyclohexyl group in the target compound. This structural difference eliminates opioid activity in the target molecule .
  • The thiourea derivative (CAS 642973-98-6) may exhibit distinct binding modes due to hydrogen-bonding capacity .

Biological Activity

5-bromo-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}furan-2-carboxamide is a synthetic organic compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, emphasizing its antibacterial properties, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a furan ring substituted with a bromine atom at the 5-position and a carboxamide group connected through a methylene bridge to a morpholine cyclohexyl moiety. Its molecular structure can be represented as follows:

  • Molecular Formula : C_{22}H_{21}BrN_{2}O_{3}
  • Molecular Weight : 441.3 g/mol

Synthesis

The synthesis of this compound typically involves several key steps:

  • Bromination : The furan ring is brominated at the 5-position using bromine or N-bromosuccinimide (NBS).
  • Formation of Carboxamide : The brominated furan reacts with furan-2-carbonyl chloride in the presence of a base (e.g., triethylamine) to yield the carboxamide.
  • Attachment of Morpholine : The final step involves the reaction of the carboxamide with morpholine derivatives to produce the desired compound.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound against various drug-resistant bacteria. It has shown significant efficacy against clinically isolated strains such as Acinetobacter baumannii, Klebsiella pneumoniae, and Staphylococcus aureus.

Table 1: Antibacterial Efficacy of this compound

Bacterial StrainZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC)Minimum Bactericidal Concentration (MBC)
A. baumannii1810 mg/mL20 mg/mL
K. pneumoniae1515 mg/mL30 mg/mL
S. aureus1220 mg/mL40 mg/mL

The compound exhibited a higher zone of inhibition compared to standard antibiotics like meropenem, indicating its potential as an alternative treatment for multidrug-resistant infections .

The antibacterial activity is believed to stem from the compound's ability to disrupt bacterial cell wall synthesis and inhibit essential enzymes involved in bacterial growth. Molecular docking studies have suggested that it interacts effectively with key bacterial targets, enhancing its potency against resistant strains .

Case Studies

In one notable study, researchers synthesized various derivatives of furan-based compounds and tested their efficacy against drug-resistant pathogens. Among these, the compound under discussion was identified as having superior antibacterial activity against NDM-positive A. baumannii, attributed to strong hydrogen bonding interactions with bacterial targets .

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